4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(ethylcarbamoyl)amino]benzamide
Description
This compound is a benzamide derivative featuring a substituted pyridine ring (3-chloro-5-trifluoromethyl-pyridin-2-yl) and an ethylcarbamoyl urea moiety. The trifluoromethyl (CF₃) and chlorine (Cl) groups on the pyridine ring enhance its lipophilicity and metabolic stability, making it a candidate for agrochemical or pharmaceutical applications .
Properties
IUPAC Name |
1-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzoyl]amino]-3-ethylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N4O2/c1-2-21-15(26)24-23-14(25)10-5-3-9(4-6-10)13-12(17)7-11(8-22-13)16(18,19)20/h3-8H,2H2,1H3,(H,23,25)(H2,21,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTMRXOJYGWCQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NNC(=O)C1=CC=C(C=C1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(ethylcarbamoyl)amino]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions starting from simple precursors like 2-chloropyridine
Substitution Reactions: The chlorine atom is introduced via electrophilic substitution reactions, often using reagents like chlorine gas or N-chlorosuccinimide.
Coupling with Benzamide: The final step involves coupling the pyridine derivative with benzamide through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:
Batch or Continuous Flow Reactors: These reactors provide better control over reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques like recrystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(ethylcarbamoyl)amino]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine and trifluoromethyl groups can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(ethylcarbamoyl)amino]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(ethylcarbamoyl)amino]benzamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in disease pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
A comparative analysis of key analogs is provided below, focusing on structural motifs, physicochemical properties, and reported applications.
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Pyridine Substitution :
- The 3-chloro-5-trifluoromethyl-pyridin-2-yl group is a common motif in agrochemicals (e.g., Chlorfluazuron) due to its resistance to metabolic degradation .
- Replacement of the pyridin-3-yl group in with ethylcarbamoyl urea in the target compound may enhance binding to urease or protease targets .
Urea vs. Amide Linkages :
- Chlorfluazuron (urea linkage) exhibits insecticidal activity by disrupting chitin synthesis, while benzamide derivatives (e.g., ) often target enzymes like acetylcholinesterase or kinases .
- The ethylcarbamoyl urea in the target compound could mimic natural substrates in enzymatic pathways, a hypothesis supported by its structural similarity to urea-based agrochemicals .
The target compound’s molecular weight (410.78 g/mol) aligns with agrochemicals but exceeds the typical range for CNS-targeting pharmaceuticals (<500 g/mol) .
Biological Activity: No direct activity data are available for the target compound. However, analogs with pyridin-2-yl and urea groups (e.g., Chlorfluazuron) show potent insecticidal effects, suggesting a plausible mechanism of action .
Biological Activity
The compound 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(ethylcarbamoyl)amino]benzamide is a member of the benzamide class, which has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₄H₁₄ClF₃N₂O
- Molecular Weight : 320.72 g/mol
- CAS Number : 134208817
This compound features a pyridine ring substituted with a chloro and trifluoromethyl group, along with a benzamide moiety, which is characteristic of many biologically active compounds.
Research indicates that compounds similar to this compound may act through various mechanisms, including:
- Inhibition of Enzymatic Activity : Many benzamide derivatives have been shown to inhibit specific enzymes involved in bacterial metabolism and virulence. For instance, related compounds have demonstrated submicromolar inhibition of phosphopantetheinyl transferases (PPTases), which are crucial for bacterial viability .
- Antibacterial Properties : There is evidence that benzamide derivatives exhibit antibacterial activity against strains such as methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential therapeutic applications in treating resistant infections .
- Selective Toxicity : The selectivity of these compounds for bacterial cells over human cells minimizes cytotoxic effects, making them promising candidates for further development .
Case Studies and Research Findings
A variety of studies have explored the biological activity of related compounds:
- In Vitro Studies : A study focusing on the antibacterial properties of pyridine-based benzamides showed significant inhibition against several bacterial strains without causing harm to human cell lines . This highlights the potential for selective antibacterial agents.
- Chemical Genetic Studies : Research has indicated that efflux mechanisms may contribute to resistance in Escherichia coli against these compounds, providing insights into their mode of action and potential resistance pathways .
Comparative Biological Activity Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
